4,4,4-Trifluoro-3-methoxy-1-butanol
Description
Properties
IUPAC Name |
4,4,4-trifluoro-3-methoxybutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c1-10-4(2-3-9)5(6,7)8/h4,9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIMJAJANZOMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-methoxy-1-butanol typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable reactions using readily available starting materials such as ethyl trifluoroacetate and Grignard reagents. The process is designed to minimize the use of hazardous materials and high-temperature conditions .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-methoxy-1-butanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce various alcohols .
Scientific Research Applications
4,4,4-Trifluoro-3-methoxy-1-butanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of liquid crystal materials and organic conductors.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-methoxy-1-butanol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl group enhances the compound’s ability to form stable complexes, which can affect various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4,4,4-Trifluoro-3-methoxy-1-butanol with two closely related compounds from the literature:
Key Observations:
- Functional Groups : The methoxy group in the target compound replaces the carboxylic acid (-COOH) or ester (-COOCH₃) moieties in the analogs, likely reducing acidity and enhancing lipophilicity.
- Optical Activity: The (S)-hydroxybutanoic acid exhibits negative specific rotation, while its methyl ester derivative shows positive rotation. This suggests that stereochemistry and functional group substitution significantly influence chiroptical properties.
- Spectroscopy : The hydroxyl group in all compounds contributes to broad IR stretches near 3400 cm⁻¹. The absence of a carbonyl peak in the target compound distinguishes it from the acid and ester analogs.
Physicochemical and Reactivity Trends
- Stability : The trifluoromethyl group enhances thermal and oxidative stability in all compounds, a trait critical for pharmaceutical or agrochemical applications.
- Synthetic Utility : The methyl ester analog demonstrates the feasibility of derivatizing the hydroxyl group, suggesting that the target compound could serve as a precursor for further functionalization (e.g., etherification or protection strategies).
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4,4,4-Trifluoro-3-methoxy-1-butanol, and how can intermediates be optimized?
- Methodological Answer : Synthesis typically involves fluorination and methoxy-group introduction. A plausible route:
Start with 3-methoxy-1-butanol and perform trifluoromethylation using CF₃ reagents (e.g., Togni’s reagent) under inert conditions.
Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to avoid side reactions during fluorination .
Purify intermediates via column chromatography (hexane/ethyl acetate gradient) to isolate high-purity precursors.
- Optimization : Monitor reaction progress using <sup>19</sup>F NMR to track fluorination efficiency. Adjust stoichiometry if incomplete conversion is observed.
Q. How should researchers purify this compound to achieve >95% purity?
- Methodological Answer :
- Distillation : Use fractional distillation under reduced pressure (e.g., 0.1 mmHg) due to the compound’s volatility.
- Chromatography : Employ silica gel chromatography with a polar solvent system (e.g., 3:1 hexane/ethyl acetate) to resolve methoxy-containing byproducts .
- Validation : Confirm purity via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase).
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- <sup>1</sup>H/<sup>19</sup>F NMR : The methoxy group (~δ 3.3 ppm) and trifluoromethyl (δ -60 to -70 ppm for <sup>19</sup>F) are key markers. Splitting patterns confirm stereochemical integrity .
- IR Spectroscopy : Look for O-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
- Mass Spec : ESI-MS in positive mode should show [M+H]<sup>+</sup> at m/z 178.05 (calculated for C₅H₉F₃O₂).
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., 3-methoxy-1-butanol) in SN2 reactions (e.g., with NaI/acetone).
- DFT Calculations : Use Gaussian or ORCA to model transition states and assess electronic effects. The CF₃ group stabilizes partial negative charges, slowing nucleophilic attack .
Q. What computational strategies can predict the compound’s physicochemical properties (e.g., logP, solubility)?
- Methodological Answer :
- QSPR Models : Train models using descriptors like molar refractivity and topological surface area. Validate against experimental logP (estimated ~1.2) .
- COSMO-RS : Simulate solubility in solvents (e.g., DMSO, ethanol) via thermodynamic activity coefficients.
Q. How can researchers resolve contradictions in reported melting points or spectral data across literature sources?
- Methodological Answer :
- Cross-Validation : Replicate synthesis/purification steps from conflicting studies and characterize products rigorously.
- Impurity Analysis : Use DSC to detect eutectic mixtures affecting melting points. Compare <sup>19</sup>F NMR shifts to identify trace fluorinated byproducts .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in CNS drug discovery?
- Methodological Answer :
- Blood-Brain Barrier (BBB) Permeability : Perform PAMPA-BBB assays using a 10 µM compound solution.
- Target Binding : Screen against GABA receptors (radioligand displacement assays) due to structural similarity to fluorinated neuroactive alcohols .
Q. How can enantiomers of this compound be separated, given its chiral center?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IG-U column with n-hexane/isopropanol (95:5) at 1 mL/min.
- Derivatization : Convert to diastereomers via reaction with (R)-Mosher’s acid chloride and separate via standard silica chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
